molecular formula C13H14Cl2 B2404538 1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane CAS No. 2287309-80-0

1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane

Cat. No.: B2404538
CAS No.: 2287309-80-0
M. Wt: 241.16
InChI Key: ACSXNSJBPBOVCN-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for benzene rings in medicinal chemistry, providing enhanced metabolic stability and improved pharmacokinetic properties .

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often involve photochemical transformations and the use of mixed ester/acyl chloride moieties . Industrial production methods may include scalable continuous flow processes to ensure consistent and high-yield production of the desired compound.

Chemical Reactions Analysis

1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can mimic the electronic properties of benzene rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to combine the stability of the bicyclo[1.1.1]pentane scaffold with the reactivity of the chloromethyl and chlorophenyl groups, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2/c14-9-13-6-12(7-13,8-13)5-10-3-1-2-4-11(10)15/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSXNSJBPBOVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CCl)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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